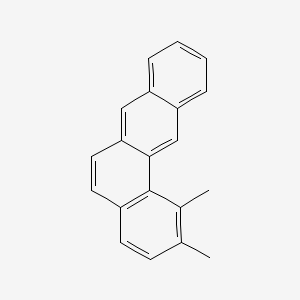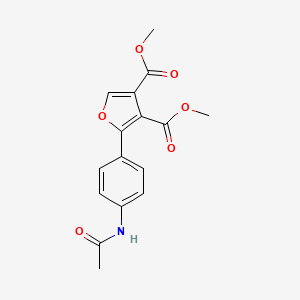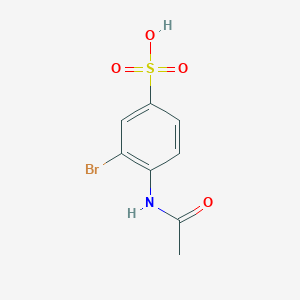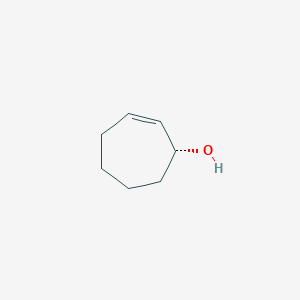
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methyl group, a phenyl group, and a 3-methylbut-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine typically involves multi-step organic reactions. One common method includes the alkylation of 2-phenylpyrrolidine with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.
Medicine: Potential use in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyrrolidine: Lacks the 3-methylbut-2-en-1-yl group, resulting in different chemical and biological properties.
1-Methyl-2-phenylpyrrolidine: Similar structure but without the 3-methylbut-2-en-1-yl group, leading to variations in reactivity and applications.
3-Methylbut-2-en-1-yl derivatives: Compounds with similar side chains but different core structures, affecting their overall properties and uses.
Uniqueness
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the 3-methylbut-2-en-1-yl group, along with the phenyl and methyl groups on the pyrrolidine ring, creates a compound with versatile applications and significant research interest.
Propiedades
| 80326-42-7 | |
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
1-methyl-2-(3-methylbut-2-enyl)-2-phenylpyrrolidine |
InChI |
InChI=1S/C16H23N/c1-14(2)10-12-16(11-7-13-17(16)3)15-8-5-4-6-9-15/h4-6,8-10H,7,11-13H2,1-3H3 |
Clave InChI |
MTQMTYZGBNIMTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1(CCCN1C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/no-structure.png)
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)






![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)


